molecular formula C14H10BrFN4O B4335371 6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B4335371
M. Wt: 349.16 g/mol
InChI Key: FKMWDDIPRLTRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo-fluorophenyl group, a methyl group, and a carbonitrile group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction. This step typically involves the reaction of a suitable precursor with a nitrile oxide, leading to the formation of the isoxazole ring.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Amination and Methylation: The amino group is introduced through a nucleophilic substitution reaction, while the methyl group is introduced through an alkylation reaction.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically involving the reaction of a suitable precursor with a cyanide source.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogenating agents and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is used in biological research to study its effects on various biological systems. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and functional groups make it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through the following mechanisms:

    Binding to Receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of specific signaling pathways.

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.

    Modulation of Gene Expression: The compound can modulate the expression of specific genes, leading to changes in cellular behavior and function.

The specific molecular targets and pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridines: These compounds share the same core structure but differ in the functional groups attached to the core. The unique combination of functional groups in this compound makes it distinct from other isoxazolo[5,4-b]pyridines.

    Bromo-Fluorophenyl Derivatives: These compounds contain the bromo-fluorophenyl group but differ in the other functional groups attached to the core. The presence of the isoxazole and pyridine rings in this compound makes it unique among bromo-fluorophenyl derivatives.

    Carbonitrile Compounds: These compounds contain the carbonitrile group but differ in the other functional groups attached to the core. The combination of the carbonitrile group with the isoxazole and pyridine rings in this compound makes it unique among carbonitrile compounds.

Properties

IUPAC Name

6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O/c1-6-11-12(8-4-7(15)2-3-10(8)16)9(5-17)13(18)19-14(11)21-20-6/h2-4,12,19H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMWDDIPRLTRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(C(=C(N2)N)C#N)C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Reactant of Route 6
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.